N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide
Description
N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with cyano and methyl groups, a pyrrolidine ring, and an acetamide group
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-7-4-5-8-16(13)18-9-6-10-23(18)12-19(24)22-20-17(11-21)14(2)15(3)25-20/h4-5,7-8,18H,6,9-10,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNRHLWNWYQNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2CC(=O)NC3=C(C(=C(O3)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of cyano and methyl groups: Functionalization of the furan ring with cyano and methyl groups is achieved using reagents such as cyanogen bromide and methyl iodide under controlled conditions.
Synthesis of the pyrrolidine ring: The pyrrolidine ring is synthesized separately, often starting from a ketone or aldehyde, followed by cyclization with an amine.
Coupling of the furan and pyrrolidine rings: The two rings are coupled through a nucleophilic substitution reaction, forming the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics and polymer science.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The furan and pyrrolidine rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4,5-dimethylfuran-2-yl)-2-[2-(2-methylphenyl)pyrrolidin-1-yl]acetamide: can be compared with other heterocyclic compounds such as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
